An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines established experimental protocols for determining key physicochemical parameters and provides data for structurally related compounds to offer a comparative context. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel chemical entities.
Introduction
4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS No. 886501-02-6) is a halogenated aromatic compound featuring a trifluoromethoxy group, a substituent known to significantly influence molecular properties such as lipophilicity and metabolic stability.[1][2] The presence of the chloro and trifluoromethoxy substituents on the phenylacetic acid scaffold suggests potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[3] Understanding the fundamental physicochemical properties of this molecule is crucial for predicting its behavior in biological systems, optimizing reaction conditions for its use in synthesis, and for formulation development.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid |
| CAS Number | 886501-02-6 |
| Molecular Formula | C₉H₆ClF₃O₃ |
| Molecular Weight | 254.59 g/mol |
| SMILES | O=C(O)CC1=CC(OC(F)(F)F)=C(Cl)C=C1 |
Physicochemical Properties
| Property | Experimental Value | Predicted Value | Notes and Comparative Data |
| Melting Point (°C) | Not Available | Not Available | Phenylacetic acid: 76-77 °C.[4] 4-Chlorophenylacetic acid: 104-106 °C. 4-(Trifluoromethoxy)phenylacetic acid: 85-88 °C. 4-(Trifluoromethyl)phenylacetic acid: 82-85 °C.[5] |
| Boiling Point (°C) | Not Available | Not Available | Phenylacetic acid: 265.5 °C.[4] (Trifluoromethoxy)benzene: 102 °C.[6] |
| pKa | Not Available | Not Available | Benzoic acid: 4.20.[7] The pKa of substituted benzoic acids is influenced by the electronic effects of the substituents. Electron-withdrawing groups generally decrease the pKa (increase acidity).[8][9][10] |
| Water Solubility | Not Available | Not Available | Phenylacetic acid is slightly soluble in water (1.73 x 10⁴ mg/L at 25 °C).[11] The introduction of fluorinated groups can decrease aqueous solubility.[12][13] |
| Octanol-Water Partition Coefficient (logP) | Not Available | 2.9 (XlogP) | Phenylacetic acid: 1.41.[14] The trifluoromethoxy group is known to significantly increase lipophilicity. |
Experimental Protocols for Physicochemical Property Determination
The following are detailed methodologies for the experimental determination of the key physicochemical properties of aromatic carboxylic acids like 4-Chloro-3-(trifluoromethoxy)phenylacetic acid.
Melting Point Determination
The melting point of a crystalline solid can be determined using the capillary method with a melting point apparatus.
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Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.
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Procedure :
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A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
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Boiling Point Determination
For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition. However, a general method for liquids is the distillation method.
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Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.
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Procedure :
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The compound is placed in the distillation flask with a few boiling chips.
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The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
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The liquid is heated to a gentle boil.
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The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point. The atmospheric pressure should also be recorded.
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pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).
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Apparatus : pH meter with a calibrated electrode, burette, stirrer, beaker.
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Procedure :
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A known concentration of the acidic compound is dissolved in a suitable solvent, typically a water-miscible co-solvent like methanol or acetonitrile for compounds with low water solubility.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is measured and recorded after each addition of the titrant.
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A titration curve of pH versus the volume of titrant added is plotted.
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The pKa is determined as the pH at the half-equivalence point.
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Aqueous Solubility Determination
The shake-flask method is a standard technique for determining the aqueous solubility of a compound.
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Apparatus : Shaking incubator or wrist-action shaker, centrifuge, analytical balance, flasks, analytical instrument for quantification (e.g., HPLC-UV).
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Procedure :
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An excess amount of the solid compound is added to a known volume of water in a flask.
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The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The suspension is centrifuged or filtered to separate the undissolved solid.
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The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV, against a calibration curve.
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Octanol-Water Partition Coefficient (logP) Determination
The shake-flask method is the traditional and most reliable method for determining the logP value.
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Apparatus : Separatory funnel, shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).
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Procedure :
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1-Octanol and water are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.
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A known amount of the compound is dissolved in one of the phases (usually octanol).
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A known volume of the solution is added to a known volume of the other phase in a separatory funnel.
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The funnel is shaken until equilibrium is established.
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The mixture is centrifuged to ensure complete phase separation.
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The concentration of the compound in both the octanol and aqueous phases is determined.
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The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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Mandatory Visualizations
Caption: Workflow for the determination of key physicochemical properties of a novel chemical entity.
Caption: The "Ortho Effect" on the acidity of substituted benzoic acids.
Conclusion
While experimental data on the physicochemical properties of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid are currently lacking in accessible literature, this guide provides a robust framework for their determination. By employing the standardized experimental protocols outlined, researchers can generate the necessary data to fully characterize this compound. The provided information on structurally similar molecules offers valuable context for estimating its properties and for guiding experimental design. A thorough understanding of these fundamental parameters is a prerequisite for the successful application of this compound in drug discovery and other areas of chemical research.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. 4-(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 456-55-3 CAS MSDS ((Trifluoromethoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. global.oup.com [global.oup.com]
- 8. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 9. asianpubs.org [asianpubs.org]
- 10. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 11. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phenyl acetic acid, 103-82-2 [thegoodscentscompany.com]
